molecular formula C19H22N2O3 B3205432 2-ethyl-N-(1-(furan-2-carbonyl)indolin-6-yl)butanamide CAS No. 1040644-86-7

2-ethyl-N-(1-(furan-2-carbonyl)indolin-6-yl)butanamide

Cat. No. B3205432
CAS RN: 1040644-86-7
M. Wt: 326.4 g/mol
InChI Key: CHMIXWOWZJUGSQ-UHFFFAOYSA-N
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Description

Indole derivatives, which might be structurally similar to the compound you’re asking about, are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Molecular Structure Analysis

The structure of related compounds is often determined by methods such as IR, 1H NMR, 13C NMR, Mass spectrometry, and single crystal X-ray diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For related compounds, properties such as refractive index, boiling point, and density can be determined .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have been recognized for their remarkable therapeutic efficacy . They have been used to create numerous innovative antibacterial agents . The furan nucleus is an essential synthetic technique in the search for new drugs .

Antimicrobial Drugs

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .

Epoxy Resins

Furan derivatives have been used in the synthesis of epoxy resins . They are prepared from 2-furfural, 5-(hydroxymethyl)furfural (5-HMF), and 2,5-furandicarboxylic acid (FDCA), obtained from natural cellulose and hemicellulose feedstocks .

Anti-HIV-1 Activity

Indole derivatives, which include the compound , have been studied for their potential anti-HIV-1 activity .

Antifungal and Antiviral Activities

Furan derivatives have been studied for their antifungal and antiviral activities .

Anti-inflammatory, Analgesic, and Antidepressant Activities

Furan has a variety of therapeutic advantages, such as anti-inflammatory, analgesic, and antidepressant activities .

Anti-parkinsonian and Anti-glaucoma Activities

Furan derivatives have also been studied for their potential anti-parkinsonian and anti-glaucoma activities .

Anticancer Activity

Furan-containing compounds have been studied for their potential anticancer activities .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that there could be future research opportunities in synthesizing new indole derivatives and studying their properties.

properties

IUPAC Name

2-ethyl-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-3-13(4-2)18(22)20-15-8-7-14-9-10-21(16(14)12-15)19(23)17-6-5-11-24-17/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMIXWOWZJUGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC2=C(CCN2C(=O)C3=CC=CO3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-N-(1-(furan-2-carbonyl)indolin-6-yl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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